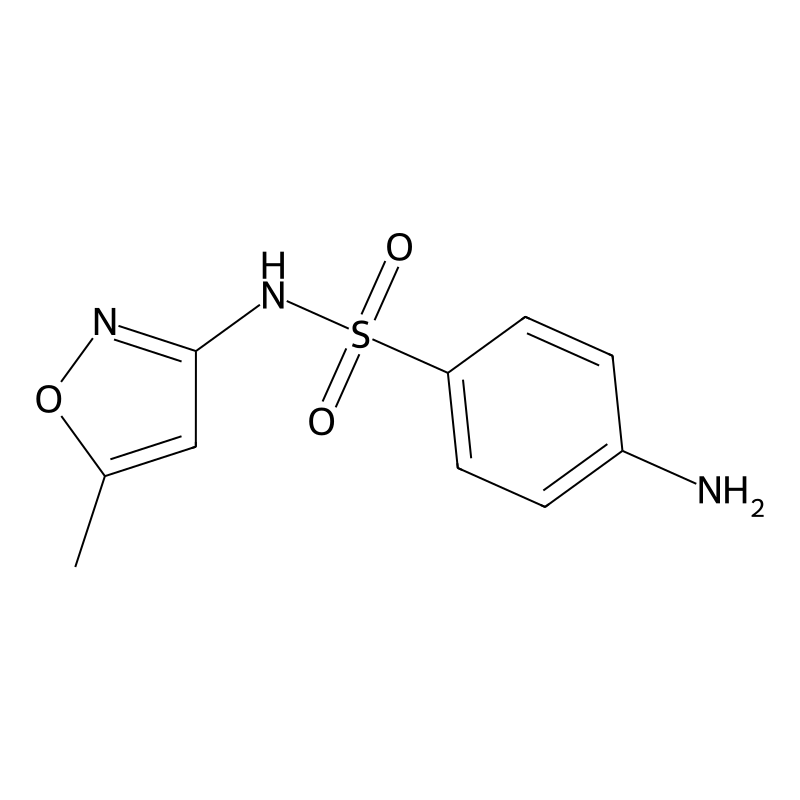

Sulfamethoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION

Insoluble in ethyl ether

In water, 610 mg/L at 37 °C

The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale.

4.59e-01 g/L

Synonyms

Canonical SMILES

Combination Therapy

Sulfamethoxazole is most commonly used in combination with trimethoprim, another antibiotic, to create a synergistic effect. This combination, known as trimethoprim/sulfamethoxazole (TMP/SMX), has a broader spectrum of activity and can be used to study how bacteria develop resistance to antibiotics in general.

Selective Antibacterial Action

Sulfamethoxazole works by inhibiting folic acid synthesis in bacteria. This specific mode of action allows researchers to study bacterial physiology and metabolism, particularly the pathways involved in folate production [].

Model Organism Studies

Due to its well-understood mechanism of action and relatively low toxicity in some model organisms, sulfamethoxazole can be used to study infectious diseases in animals like Caenorhabditis elegans (roundworm) and Danio rerio (zebrafish) [, ].

Antiprotozoal Activity

While primarily used against bacteria, sulfamethoxazole also exhibits some activity against certain protozoa. Researchers have used it to study parasitic infections, including those caused by Toxoplasma gondii (toxoplasmosis) [].

Sulfamethoxazole is a bacteriostatic sulfonamide antibiotic widely used to treat various bacterial infections, including urinary tract infections, bronchitis, and prostatitis. Its chemical formula is , with a molar mass of approximately 253.28 g/mol. The compound is a structural analog of para-aminobenzoic acid (PABA), which allows it to competitively inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition prevents the conversion of PABA into dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .

- Inhibition of Dihydropteroate Synthase: Sulfamethoxazole competes with PABA for binding to dihydropteroate synthase, leading to decreased levels of dihydrofolate and subsequent inhibition of folate-dependent processes .

- Metabolism: In the human liver, sulfamethoxazole is metabolized into several metabolites, including N4-acetyl-, N4-hydroxy-, and N-glucuronide conjugates. The CYP2C9 enzyme plays a significant role in forming the N4-hydroxy metabolite .

- Oxidation Reactions: Hydroxyl radicals can oxidize sulfamethoxazole in aqueous solutions, demonstrating its reactivity under specific conditions .

The synthesis of sulfamethoxazole can be accomplished through several methods:

- Reaction with Para-Acetamidobenzenesulfonyl Chloride: One common method involves reacting 3-amino-5-methylisoxazole with para-acetamidobenzenesulfonyl chloride. The acetyl group is subsequently cleaved to yield sulfamethoxazole .

- Decarboxylation Method: Another synthesis approach starts with the decarboxylation of N-(5-methylisoxazole-3-yl)-carbamic acid to produce 5-methylisoxazole-3-amine, which is further processed to form sulfamethoxazole .

Sulfamethoxazole is primarily used in combination with trimethoprim to enhance its therapeutic efficacy. This combination therapy is effective in treating a range of infections due to its synergistic effects on bacterial folate metabolism. It has been employed in treating:

- Urinary tract infections

- Respiratory tract infections

- Certain types of gastrointestinal infections

- Pneumocystis pneumonia in immunocompromised patients .

Sulfamethoxazole has been studied for its interactions with various substances:

- Drug Interactions: It can interact with other medications metabolized by the liver enzymes CYP2C9 and NAT, potentially leading to altered drug levels and increased toxicity .

- Immunoallergic Reactions: Studies indicate that sulfamethoxazole may induce immunoallergic reactions through intracellular protein haptenation by its nitroso metabolite .

Sulfamethoxazole belongs to a class of sulfonamide antibiotics that share similar mechanisms of action but differ in their chemical structures and pharmacological properties. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sulfanilamide | First sulfonamide antibiotic; simpler structure than sulfamethoxazole | |

| Sulfadiazine | Used primarily for treating infections in veterinary medicine | |

| Trimethoprim | Often combined with sulfamethoxazole; inhibits dihydrofolate reductase | |

| Sulfaguanidine | Primarily used in veterinary medicine; effective against intestinal infections |

Uniqueness of Sulfamethoxazole: Sulfamethoxazole's unique feature lies in its dual action when combined with trimethoprim, targeting two sequential steps in folate synthesis, which enhances its efficacy against resistant bacterial strains compared to other sulfonamides used alone .

Crystal Packing and Hydrogen Bonding

Sulfamethoxazole has been extensively studied through single crystal X-ray diffraction analysis, revealing detailed information about its solid-state structure and intermolecular interactions [1] [2] [3]. The compound crystallizes in multiple polymorphic forms and can form various crystalline arrangements depending on the crystallization conditions.

In the most commonly reported structure, sulfamethoxazole crystallizes in the triclinic crystal system with space group P1 [3]. The unit cell parameters are a = 6.7665(1) Å, b = 14.7037(2) Å, c = 18.1671(3) Å, and β = 91.9330(8)°, with a unit cell volume of 1806.46(5) ų and Z = 4 [3]. The crystal structure determination was performed at 292.44 K.

The crystal packing is stabilized by an extensive network of hydrogen bonds, forming a two-dimensional polymeric structure [1]. The key intermolecular interactions include:

- N(7)-H(7A)⋯O(2): Hydrogen bonding between the primary amino group and sulfonyl oxygen

- N(7)-H(7B)⋯O(3): Additional amino group hydrogen bonding to sulfonyl oxygen

- N(1)-H(1)⋯N(2): Hydrogen bonding involving the sulfonamide nitrogen

- C(5)-H(5)⋯O(3)-S(1): Weak C-H⋯O hydrogen bonding

- N(7)-(H7A)⋯O(2)-S(1): Additional stabilization through amino-sulfonyl interactions

These hydrogen bonding patterns create a robust supramolecular architecture that contributes to the stability of the crystalline form [1].

Molecular Geometry

The molecular geometry of sulfamethoxazole in the solid state shows characteristic features that are important for understanding its structural properties [1] [2]. The molecule adopts an L-shaped conformation with specific geometric parameters:

Key Torsion Angles:

- C6-C5-S8-N11: 96.4(2)°

- S8-N11-C12-N16: 162.5(2)°

- H11-N11-C12-N16: -17°

Key Bond Angles:

- S8-N11-C12: 125.09(17)°

- O9-S8-O10: 119.97(12)°

Dihedral Angles:

- The dihedral angle between the aromatic rings is 88.83(13)°

The sulfamethoxazole molecule exhibits a staggered sulfonamide group conformation with an intramolecular C-H⋯OS hydrogen bond that contributes to conformational stability [4]. The nitrogen atom of the sulfonamide group shows sp² character due to conjugation effects, which is evidenced by the S8-N11-C12 angle of 125.09(17)° [2].

The molecular geometry shows that the N-H moiety is almost coplanar with the isoxazole ring, indicating significant electronic interaction between these structural units [2]. This geometric arrangement is crucial for the compound's biological activity and crystal packing properties.

Spectroscopic Analysis

IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy has been extensively used to characterize the vibrational modes of sulfamethoxazole [5] [6] [7] [8]. The IR spectrum provides detailed information about the functional groups and their interactions within the molecule.

Key IR Absorption Bands:

N-H Stretching Vibrations:

- 3462-3371 cm⁻¹: Asymmetric and symmetric N-H stretching of the primary amino group [9] [6] [8]

- 3138 cm⁻¹: Symmetric N-H stretching of the amino group [6]

- ~2520 cm⁻¹ (broad): N-H stretching of the sulfonamide group, often observed as a broad band due to hydrogen bonding [10]

Aromatic Vibrations:

- ~3000 cm⁻¹: Aromatic C-H stretching vibrations [6]

- 1593-1597 cm⁻¹: C=C aromatic ring stretching, with the band at 1597 cm⁻¹ specifically assigned to the phenyl ring [9] [6]

Sulfonyl Group Vibrations:

- 1317-1308 cm⁻¹: Antisymmetric SO₂ stretching, appearing as a split band [9] [6]

- 1157-1144 cm⁻¹: Symmetric SO₂ stretching, also showing splitting [9] [6]

Other Characteristic Bands:

- 1242 cm⁻¹: C-N stretching and ring deformation modes [9]

- ~1100 cm⁻¹: S-N stretching of the sulfonamide linkage [8]

- ~680 cm⁻¹: C-S stretching vibrations [8]

The IR spectroscopic data has been correlated with Density Functional Theory (DFT) calculations using the 6-31G(d,p) basis set, showing excellent agreement between experimental and calculated frequencies [5] [7]. The theoretical calculations help in the accurate assignment of vibrational modes and understanding of the molecular dynamics.

Raman Spectroscopy

FT-Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations and molecular polarizability changes [5] [7] [11]. The Raman spectrum of sulfamethoxazole has been recorded and analyzed in conjunction with IR data to provide complete vibrational characterization.

Key Raman Bands:

- Strong Raman activity is observed for symmetric vibrations, particularly those involving the aromatic ring and isoxazole moiety

- The SO₂ symmetric stretching modes show strong Raman intensity

- Aromatic ring breathing modes are well-defined in the Raman spectrum

- The methyl group vibrations in the isoxazole ring show characteristic Raman activity

Surface-Enhanced Raman Spectroscopy (SERS) has also been applied to sulfamethoxazole for enhanced sensitivity detection [12] [13] [14]. SERS studies have shown that sulfamethoxazole can be detected at microgram levels using thin-layer chromatography combined with SERS (TLC-SERS) [12]. The SERS enhancement provides characteristic spectral bands that are useful for analytical determination and structural confirmation.

The combination of conventional Raman and SERS techniques has proven valuable for pharmaceutical analysis and quality control applications [11]. The molecular information contained in Raman spectra, together with selective retention properties, makes this methodology highly selective for sulfamethoxazole determination.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about sulfamethoxazole in solution, complementing the solid-state data from X-ray crystallography [5] [7] [15] [16] [17].

¹H NMR Spectra

The proton NMR spectrum of sulfamethoxazole in DMSO-d₆ shows characteristic chemical shifts that allow for complete structural assignment [18] [19] [15]:

Chemical Shift Assignments:

- 10.95 ppm: Broad singlet (1H) - N-H proton of the sulfonamide group, showing typical downfield shift due to deshielding by the electron-withdrawing sulfonyl group [18] [19]

- 7.50 ppm: Multiplet (4H) - Aromatic protons of the benzene ring, appearing as overlapping signals [18] [19]

- 6.61 ppm: Doublet (2H) - Aromatic protons ortho to the amino group, showing upfield shift due to electron-donating effect of NH₂ [18] [19]

- 6.11 ppm: Singlet (1H) - Proton on the isoxazole ring at C-4 position [18] [19]

- 2.29 ppm: Singlet (3H) - Methyl group on the isoxazole ring [18] [19]

The ¹H NMR data confirms the molecular structure and shows good correlation with theoretical calculations [5] [7]. The coupling patterns and chemical shifts are consistent with the proposed connectivity and electronic environment of each proton.

¹³C NMR Spectra

Carbon-13 NMR spectroscopy provides information about the carbon framework and electronic environment of each carbon atom [5] [7] [20]:

Chemical Shift Assignments:

- 171.0 ppm: Isoxazole C=N carbon, showing characteristic downfield shift for sp² carbon adjacent to nitrogen [5] [7]

- 156.2 ppm: Quaternary aromatic carbon bearing the sulfonamide substituent [5] [7]

- 142.0 ppm: Aromatic carbon bearing the amino group, showing upfield shift due to electron donation [5] [7]

- 130.0 ppm: Aromatic CH carbons in the benzene ring [5] [7]

- 114.0 ppm: Aromatic CH carbons ortho to the amino group [5] [7]

- 96.2 ppm: Isoxazole CH carbon (C-4 position) [5] [7]

- 12.5 ppm: Methyl carbon on the isoxazole ring [5] [7]

The ¹³C NMR chemical shifts are in excellent agreement with DFT-calculated values, validating both the experimental assignments and theoretical predictions [5] [7]. The carbon chemical shifts provide insights into the electronic structure and confirm the molecular connectivity.

Solid-State NMR Studies:

Solid-state ¹³C and ¹⁵N NMR studies have been performed on sulfamethoxazole complexes, particularly the trimethoprim-sulfamethoxazole complex [20]. These studies revealed that in the solid state, proton transfer occurs from the sulfonamide nitrogen to the pyrimidine nitrogen of trimethoprim, forming an ionic complex stabilized by hydrogen bonding [20].

Mass Spectrometry

Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of sulfamethoxazole, which are essential for structural confirmation and analytical applications [21] [22] [23] [24].

GC-MS Analysis

Gas chromatography-mass spectrometry analysis of sulfamethoxazole shows the molecular ion peak at m/z 253 [M]⁺ with characteristic fragmentation patterns [25] [26]:

Key Fragmentation Data:

- m/z 253: Molecular ion peak [M]⁺ (100% relative intensity)

- m/z 156: Major fragment ion (85% relative intensity) resulting from loss of the isoxazole moiety (C₄H₅NO, 97 amu)

- m/z 108: Rearrangement product (45% relative intensity)

- m/z 92: Aniline fragment C₆H₆N⁺ (60% relative intensity)

The GC-MS fragmentation has been studied theoretically using Density Functional Theory calculations to understand the mechanistic pathways [22]. The fragmentation occurs primarily through heterolytic bond cleavage processes.

LC-MS Analysis

Liquid chromatography-mass spectrometry analysis provides complementary information, particularly for biological and pharmaceutical applications [27] [28] [29] [24]:

LC-MS Parameters:

- Positive ion mode: [M+H]⁺ at m/z 254

- Negative ion mode: [M-H]⁻ at m/z 252

- Retention time: Typically 2-3 minutes depending on chromatographic conditions

- Detection limits: As low as 0.47 μg/mL for pharmaceutical analysis [24]

LC-MS/MS methods have been developed for simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids [27] [28] [29]. These methods show excellent sensitivity and selectivity for therapeutic drug monitoring applications.

MS-MS Fragmentation Patterns

Tandem mass spectrometry (MS-MS) provides detailed structural information through controlled fragmentation [21] [23] [22]:

Fragmentation Mechanisms:

- Heterolytic S-N Bond Cleavage: The primary fragmentation pathway involves cleavage of the sulfonamide bond with an energy requirement of 50.25 kcal/mol, leading to the formation of the m/z 156 fragment [22]

Stepwise Rearrangement: Formation of the m/z 108 fragment occurs through a stepwise rearrangement reaction with heterolytic C-S bond cleavage as the rate-limiting step (31.93 kcal/mol energy barrier) [22]

Secondary Fragmentation: Further fragmentation of primary fragments leads to smaller ions such as m/z 92 (aniline fragment) and m/z 80 (pyrazine fragment) [21] [22]

The fragmentation patterns are consistent across different ionization methods (ESI, EI) and provide reliable structural fingerprints for identification and quantification [23]. The theoretical understanding of fragmentation mechanisms aids in method development and interpretation of mass spectral data.

UV-Visible Spectroscopy

UV-Visible spectrophotometry is widely used for the analysis and characterization of sulfamethoxazole due to its characteristic absorption properties [30] [31] [32] [33]:

Absorption Characteristics:

- λmax = 262 nm: Maximum absorption wavelength in 0.1N NaOH, attributed to π→π* electronic transitions in the aromatic system [30]

- λmax = 254 nm: Absorption maximum in methanol, commonly used for analytical applications [31] [32]

- λmax = 285 nm: Secondary absorption in phosphate buffer (pH 7.4), attributed to n→π* transitions involving heteroatoms [31] [32]

- 300-320 nm region: Weak absorption bands corresponding to n→π* transitions [32]

Electronic Transitions:

The UV-Visible spectrum of sulfamethoxazole shows multiple absorption bands corresponding to different electronic transitions:

- π→π* Transitions: Strong absorption around 254-262 nm due to aromatic π-electron system

- n→π* Transitions: Weaker absorption around 285 nm involving lone pairs on nitrogen and oxygen atoms

- Charge Transfer Transitions: Weak absorption in the 300-320 nm region

Analytical Applications:

UV-Visible spectrophotometry has been validated for quantitative analysis of sulfamethoxazole in pharmaceutical formulations [30] [34] [33]. The method shows excellent linearity (r² = 0.999) in the concentration range of 2-10 μg/mL with detection limits suitable for pharmaceutical analysis [30]. The absorption coefficients and Beer's law compliance make UV-Vis spectroscopy a reliable method for routine analysis.

Purity

Physical Description

Solid

Color/Form

Almost white

Crystals from dilute ethanol

WHITE TO OFF-WHITE CRYSTALLINE POWDER

Colorless crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

0.89 (LogP)

log Kow = 0.89

0.7

Odor

PRACTICALLY ODORLESS

Decomposition

Appearance

Melting Point

167 °C

MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/

MP: 171 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 123 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 70 of 123 companies with hazard statement code(s):;

H315 (81.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (81.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (81.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (12.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/Sulfamethoxazole is indicated/ for the treatment of urinary tract infections due to susceptible strains of the following organisms: Escherichia coli, Klebsiella species, Enterobacter species, Morganella morganii, Proteus mirabilis and Proteus vulgaris. It is recommended that initial episodes of uncomplicated urinary tract infections be treated with a single effective antibacterial agent rather than the combination. /Bactrim (sulfamethoxazole and trimethoprim); Included in US product label/

/Sulfamethoxazole is indicated/ for the treatment of acute otitis media in pediatric patients due to susceptible strains of Streptococcus pneumoniae or Haemophilus influenzae when in the judgment of the physician sulfamethoxazole and trimethoprim offers some advantage over the use of other antimicrobial agents. To date, there are limited data on the safety of repeated use of BACTRIM in pediatric patients under two years of age. Bactrim is not indicated for prophylactic or prolonged administration in otitis media at any age. /Bactrim (sulfamethoxazole and trimethoprim); Included in US product label/

For the treatment of acute exacerbations of chronic bronchitis due to susceptible strains of Streptococcus pneumoniae or Haemophilus influenzae when in the judgment of the physician Bactrim offers some advantage over the use of a single antimicrobial agent. /Bactrim (sulfamethoxazole and trimethoprim); Included in US product label/

For more Therapeutic Uses (Complete) data for SULFAMETHOXAZOLE (24 total), please visit the HSDB record page.

Pharmacology

Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic that is most commonly used in combination with trimethoprim as the drug Bactrim. Sulfamethoxazole competitively inhibits dihydropteroate synthase preventing the formation of dihydropteroic acid, a precursor of folic acid which is required for bacterial growth.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01EC - Intermediate-acting sulfonamides

J01EC01 - Sulfamethoxazole

Mechanism of Action

Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/

/Sulfonamides inhibit bacterial growth by preventing para-aminobenzoic acid (PABA) from being incorporated/ into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/

Sulfonamides are broad-spectrum, bacteriostatic anti-infectives. They are structural analogs of para-aminobenzoic acid and competively inhibit a bacterial enzyme, dihydropteroate synthetase, that is responsible for incorporation of para-aminobenzoic acid into dihydrofolic acid. This blocks the synthesis of dihydrofolic acid and decreases the amount of metabolically active tetrahydrofolic acid, a cofactor for the synthesis of purines, thymidine, and DNA. /Sulfonamides/

The hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are thought to be involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Idiosyncratic reactions to sulfonamides are characterized by multisystemic toxicity, including hepatitis, nephritis, dermatitis, and blood dyscrasias (aplastic anemia, agranulocytosis). Previously it has been shown that cytochrome p-450 in the liver metabolizes sulfamethoxazole to its hydroxylamine metabolite. In this paper the N4-oxidation of sulfamethoxazole by activated monocytes and neutrophils (human and canine) to form sulfamethoxazole hydroxylamine and nitrosulfamethoxazole is reported. The presumed nitroso intermediate was not detected. Purified myeloperoxidase and prostaglandin H synthase were also capable of mediating the oxidation of sulfamethoxazole. The present studies suggest that myeloperoxidase is responsible for the observed oxidation by phagocytic cells. Oxidation by neutrophils may play a role in agranulocytosis, and oxidation by monocytes may facilitate antigen presentation. Extrahepatic bioactivation of sulfonamides by peroxidases in phagocytic cells and other tissues may be important in determining the range of adverse reactions to sulfonamides that occur.

Hypersensitivity syndromes are severe drug induced side effects with skin rashes, fever and/or multiorgan-system abnormalities which are not pharmacologically related. ... These reactions are considered to be immune-mediated but the precise mechanisms are not completely understood. Clinical features, which resemble and EBV infection, and some immunological studies suggest that T-cell mediated immunity is involved in the pathogenesis of this rare disease. In the literature, allopurinol and anticonvulsant hypersensitivity syndromes are clinically well characterized entities, while the definition of hypersensitivity syndrome elicited by other drugs is rather confusing. ... Two patients, one with sulfamethoxazole- and one with allopurinol-induced hypersensitivity syndrome /are presented/. In both cases a lymphocyte transformation test (LTT) was performed and /investigators/ analyzed the T-cell activation parameters CD25 and HLA-DR on CD4- and CD8- T-cells to demonstrate in vivo activation of T-cells during the active disease. Both patients show increased activation of T-cells with elevated levels of HLA-DR on CD8+ cells. The T-cell activation correlated with the clinical course. /The/ data supports an immunological pathogenesis for hypersensitivity syndromes and the concept that drug specific T-cells are involved in hypersensitivity syndromes.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Elimination occurs primarily via glomerular filtration and tubular secretion in the kidneys, with urine concentrations generally considerably higher than plasma concentrations. Approximately 84.5% of a single oral dose of sulfamethoxazole is recovered in the urine within 72 hours, of which ~30% is free sulfamethoxazole and the remainder is the N4-acetylated metabolite.

The volume of distribution sulfamethoxazole following a single oral dose was found to be 13 L. Sulfamethoxazole distributes into sputum, vaginal fluid, middle ear fluid, breast milk, and the placenta.

The oral and renal clearance of sulfamethoxazole have been estimated as 1.2 ± 0.2 and 0.22 ± 0.05 L/h, respectively.

In urine, approximately 20% of the sulfamethoxazole present is unchanged drug, 50-70% is the acetylated derivative, and 15-20% is the glucuronide conjugate.

Sulfamethoxazole is widely distributed into most body tissues. Sulfamethoxazole crosses the placenta. In general, the total serum protein binding of sulfamethoxazole is considered to be 50-70%; the acetylated metabolite of sulfamethoxazole is protein bound to a somewhat greater extent than is the unmetabolized drug. In uremic patients, serum protein binding of sulfamethoxazole is reduced. Sulfamethoxazole has an apparent volume of 10-16 liters. In uremic patients, the apparent volume of distribution of sulfamethoxazole increases substantially; this increase is partly caused by reduced binding of the drug to serum proteins.

Individual sulfonamides differ markedly in their absorption, distribution, and elimination. With the exception of sulfapyrimidine and sulfasalazine, which are only slightly absorbed, sulfonamides are generally well absorbed from the GI tract. Approximately 70-90% of an oral dose of the absorbable sulfonamides is reportedly absorbed from the small intestine; small amounts may also be absorbed from the stomach. Sulfamethizole and sulfisoxazole (no longer commercially available in the US) are absorbed rapidly; peak blood concentrations are usually obtained within 2-4 hours. Sulfadiazine and sulfapyridine are absorbed at a slower rate with peak blood concentrations occurring within 3-7 hours. Administration of oral sulfonamides with food appears to delay, but not reduce, absorption of the drugs. /Sulfonamides/

Absorption of sulfonamides from the vagina, respiratory tract, or abraded skin is variable and unreliable; however, enough drug may be absorbed to induce sensitization or toxicity. /Sulfonamides/

For more Absorption, Distribution and Excretion (Complete) data for SULFAMETHOXAZOLE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Although the liver is the major site of metabolism, sulfonamides may also be metabolized in other body tissues. Most sulfonamides are metabolized mainly by N4-acetylation. The degree of acetylation, which is a function of time, varies from less than 5% for sulfamethizole to up to 40% for sulfadiazine. The N4-acetyl metabolites, which do not possess antibacterial activity, have greater affinity for plasma albumin than does the nonacetylated drug and are usually less soluble than the parent sulfonamide, particularly in acidic urine. Like acetyl derivatives, glucuronide derivatives do not possess antibacterial activity; however, glucuronide derivatives are water soluble, appear to resemble the nonacetylated sulfonamide in plasma binding capacity, and have not been associated with adverse effects. /Sulfonamides/

The in vitro biotransformation of three sulfonamides ... was studied using primary cultures of pig hepatocytes. Incubation of monolayer cultures with sulfadimethoxine (SDM), sulfamethoxazole (SMZ) and 14C-sulfadimidine (SDD) resulted in the formation of the corresponding N4-acetylsulfonamide to different extents, depending upon the molecular structure of the drug. Addition of the acetylsulfonamides to the cells showed that these compounds were deacetylated, each to a different extent. A relatively low degree of acetylation (in case of 14C-sulfadimidine) was paralleled by extensive deacetylation (i.e. AcSDD), whereas extensive acetylation (i.e.sulfamethoxazole) was in concert with minor deacetylation (i.e.AcSMX). The addition of bovine serum albumin to the medium resulted in a decrease in conversion of sulfonamides as well as acetylsulfonamides. ...

The acetylation pattern of sulfamethoxazole was examined in six male and 16 female healthy volunteers selected according to their acetylation phenotype by analysis of the acetylation pattern of sulfadimidine. They were given a single oral dose of 10 mg/kg bw sulfamethoxazole, and blood (at 6 hr) and urine (0-6 hr) were analysed for the presence of total and free sulfamethoxazole (total minus free was considered to be the acetylated form). Sulfamethoxazole did not appear to undergo polymorphic acetylation.

Acetylation of sulfamethoxazole by human hepatic monomorphic (NAT1) and polymorphic (NAT2) arylamine N-acetyltransferase showed a higher affinity for the monomorphic enzyme (Kmax, 1.2 mmol/L and approximately 5 mmol/L for NAT1 and NAT2, respectively). The higher affinity for NAT1 indicated that acetylation by this enzyme predominates at therapeutic plasma concentrations, in agreement with the observed monomorphic acetylation of sulfamethoxazole in vivo. There were no differences in affinity between human recombinant NAT1 and NAT2 enzymes in converting sulfamethoxazole hydroxylamine to the reactive N-acetoxysulfamethoxazole.

For more Metabolism/Metabolites (Complete) data for SULFAMETHOXAZOLE (12 total), please visit the HSDB record page.

Sulfamethoxazole has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]oxane-2-carboxylic acid, Acetylsulfamethoxazole, and Sulfamethoxazole N4-hydroxylamine.

Wikipedia

Dicyclopentadiene

Drug Warnings

Precautions must be observed to avoid sulfamethoxazole crystalluria because of high percentage of acetylated, relatively insoluble form of drug in urine.

The leukopenic and thrombocytopenic effects of sulfonamides may result in an increased incidence of certain microbial infections, delayed healing, and gingival bleeding. If leukopenia or thrombocytopenia occurs, dental work should be deferred until blood counts have returned to normal. Patients should be instructed in proper oral hygiene, including caution in use of regular toothbrushes, dental floss, and toothpicks. /Sulfonamides/

About 75% of the untoward effects involve the skin. ...trimethoprim-sulfamethoxazole has been reported to cause up to three times as many dermatological reactions as does sulfisoxazole when given alone. /co-trimoxazole/

For more Drug Warnings (Complete) data for SULFAMETHOXAZOLE (27 total), please visit the HSDB record page.

Biological Half Life

Half life of sulfamethoxazole in babies during first 10 days of life is considerably longer than in adults. It falls rapidly, being about 9 hr at 3 wk of age and 4-5 hr at 1 yr. It then increases toward half life characteristic for adults, namely, 10-11 hr.

In individuals with normal renal function, the elimination half-life of sulfamethoxazole is 7-12 hours. The elimination half-life of sulfamethoxazole begins to increase appreciably when the creatinine clearance rate decreases to about 30 mL/minute, and in patients with creatinine clearances of less than 10 mL/minute, a half-life of 22-50 hours has been reported.

Sulfonamides are generally classified as short-acting, intermediate-acting, or long-acting depending on the rate at which they are absorbed and eliminated. Sulfamethizole, sulfasalazine, and sulfisoxazole are generally considered to be short-acting sulfonamides and reportedly have plasma half-lives of about 4-8 hours. Sulfadiazine and sulfapyridine are generally considered to be intermediate-acting sulfonamides and reportedly have plasma half-lives of about 7-17 hours. /Sulfonamides/

The disposition kinetics of a single oral dose of sulfamethoxazole administered as a 960 mg dose of a combination product with trimethoprim (co-trimoxazole) were studied in 6 healthy male volunteers (aged 23 to 29 yr) and in 15 untreated pulmonary tuberculosis patients. The elimination half-life in healthy volunteers ranged from 8.67 to 13.7 hr and in patients, 6.5 to 13.5 hr. No significant difference in the elimination half-lives were found in healthy male volunteers and untreated patients with pulmonary tuberculosis.

Use Classification

Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: sulfamethoxazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: sulfamethoxazole; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: sulfamethoxazole; matrix: chemical identification; procedure: dissolution in hydrochloric acid; addition of sodium nitrite solution; addition of 2-naphthol in sodium hydroxide solution; formation of an red-orange precipitate

For more Analytic Laboratory Methods (Complete) data for SULFAMETHOXAZOLE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sulfamethoxazole; matrix: blood (serum); procedure: micellar electrokinetic capillary chromatography with ultraviolet detection at 215 nm

Analyte: sulfamethoxazole; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 200 nm

Analyte: sulfamethoxazole; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 220 nm

For more Clinical Laboratory Methods (Complete) data for SULFAMETHOXAZOLE (28 total), please visit the HSDB record page.

Storage Conditions

Interactions

These medications /coumarin- or indandione-derivative anticoagulants; hydantoin anticonvulsants or oral antidiabetic agents/ may be displaced from protein binding sites and/or their metabolism may be inhibited by some sulfonamides, resulting in increased or prolonged effects and/or toxicity; dosage adjustments may be necessary during and after sulfonamide therapy. /Sulfonamides/

Concurrent use of bone marrow depressants with sulfonamides may increase the leukopenic and/or thrombocytopenic effects; if concurrent use is required, close observation for myelotoxic effects should be considered. /Sulfonamides/

Concurrent long-term use of sulfonamides /with estrogen-containing, oral contraceptives/ may result in increased incidence of breakthrough bleeding and pregnancy. /Sulfonamides/

For more Interactions (Complete) data for SULFAMETHOXAZOLE (18 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Anaerobic biodegradation of four sulfanilamide antibiotics: Kinetics, pathways and microbiological studies

Shaona Wang, Rongfang Yuan, Huilun Chen, Fei Wang, Beihai ZhouPMID: 34492796 DOI: 10.1016/j.jhazmat.2021.125840

Abstract

Large amounts of sulfanilamide antibiotics (SAs) have been excreted into the manure. In this study, the anaerobic biodegradation of four kinds of SAs including sulfaquinoxaline (SQX), sulfamethoxazole (SMX), sulfamethoxine (SMD) and sulfathiazole (STZ) was investigated. The degradation rates of SQX and STZ decreased with the increase of the concentrations of other organics, but those of SMX and SMD were less affected. The average degradation rates of SAs were in the order of SMX >SMD ≈QX >STZ, with the best degradation rate constants of 0.30125, 0.14752, 0.16696, and 0.06577 /d, respectively. STZ had the greatest effect on the population richness of microbes, whereas SQX had the largest impact on the population diversity. The degradation rates of SAs were positively correlated with the abundances of Proteobacteria and Bacteroidetes, and negatively correlated with the abundance of Firmicutes. The common degradation pathways of SAs were S-N cleavage and substitution. The specific functional groups of SQX, SMX and SMD, including quinoxaline, isoxazole and pyrimidine rings, could be opened, but the thiazole ring of STZ was difficult to be decomposed. After the rings of the specific functional groups were opened, they would be further substituted or decomposed to be products with small molecules.A photo-renewable ZIF-8 photo-electrochemical sensor for the sensitive detection of sulfamethoxazole antibiotic

Sujuan Hu, Yongqi Wei, Jiao Wang, Yingjian YuPMID: 34482863 DOI: 10.1016/j.aca.2021.338793

Abstract

Electroanalysis is an effective monitoring method for organic pollution in environmental samples. However, chemical fouling with the formation of non-conductive fouled films easily occurs on the surface of the electrode during organic pollution detection that would inactivate the electrode and affect the detecting sensitivity of organic pollution. In this work, we found that zeolitic imidazolate framework-8 (ZIF-8) electrode can achieve effective degradation of non-conductive fouled films under the light illumination during electrochemical detection of some typical organic pollution (sulfamethoxazole (SMX), Bisphenol A (BPA) and diclofenac sodium (DS)). Profiting from the charge transfer capability and photoelectric characteristics, ZIF-8 electrode exhibits a lower detection limitation for organic pollution detection and superior regeneration property. The nice detection and superior regenerated property are mainly due to non-selective superoxide radical (·O) and hydroxyl radicals (·OH) mediation produced by ZIF-8 electrode under light illumination that can mineralize anodic fouled products and resume surface reactive sites. Compared with the single electrochemical determination, photo-assisted electroanalysis provides a stable monitoring and a renewable pathway for practical applications.

Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system

Yu-Jung Liu, Ching-Yao Hu, Shang-Lien LoPMID: 34391021 DOI: 10.1016/j.watres.2021.117517

Abstract

The degradation of pharmaceuticals by electrochemical oxidation (EO) in simulated wastewater containing multiple pharmaceuticals was compared between batch and continuous reactors. Despite the excellent efficiencies achieved in batch experiments, the practical/large-scale applications of EO-degrading amine-containing pharmaceuticals has not yet been accomplished. This paper presents the results of continuous experiments with one of the most promising electrochemical configurations of Pt/Ti electrodes before proceeding to application. In the continuous electrooxidation system (without chloride), direct oxidation on the electrode surface and oxidation by hydroxyl radicals were the main pathways. Due to their short lifespans, the radicals could not be transferred to the bulk solution, and the removal of pharmaceuticals followed the order of sulfamethoxazole (SMX) > paracetamol (PAR) > diclofenac (DIC). In the electrochlorination system (with chloride), oxidation by residual chlorine was the main pathway. The removal of pharmaceuticals followed the order of sulfamethoxazole (SMX) > diclofenac (DIC) > paracetamol (PAR). High SMX removal was realized because of the high reaction rate of SMX with free chlorine. Among the pharmaceuticals, PAR had the lowest removal because it is a neutral species with a low mass transfer rate without the attraction of electrostatic force. These results are consistent with the predictions from our previous batch-scale study, which showed that the reaction rate of dissociated compounds could be increased by the addition of electrostatic force. Furthermore, multiple coexisting pharmaceuticals, such as SMX and PAR or DIC, may form dimers that can be transferred to complex structures and cause higher toxicity.[Enrichment of Antibiotic Resistant Bacteria and Antibiotic Resistance Genes by Sulfamethoxazole in the Biological Treatment System of Mariculture Wastewater]

Jin-Peng Wang, Yang-Guo Zhao, Yu-Bo HuPMID: 34309265 DOI: 10.13227/j.hjkx.202012287

Abstract

Although antibiotics are heavily used in mariculture, only a small portion of the added antibiotics is absorbed. Little is known about the response process of antibiotics, antibiotic resistant bacteria, and antibiotic resistance genes to antibiotic-containing wastewater entering a wastewater treatment system. In this study, an anoxic/aerobic moving bed biofilm reactor (A/O-MBBR) was used to treat marine aquaculture wastewater containing sulfamethoxazole (SMX). The antibiotics and resistance genes in the reactor were then evaluated under selective SMX pressure, and the changing abundance patterns and the response of microbial communities and cultivable resistant bacterial populations were further explored. The results show that with an influent SMX concentration of 500 μg ·Land a hydraulic retention time of 8 h, SMX had a slight effect on the removal rate of NH

-N and NO

-N, following which the performance gradually recovered. During this stage, SMX removal reached approximately 32%, with more than 78% of SMX removed from the hypoxic zone. The resistance gene was more significantly enriched in the hypoxic zone than in the aerobic zone. In the hypoxic zone, the absolute abundance of gene

increased by 2.43 log, whereas that of gene

increased by 1.71 log. In the region, the absolute abundance of

increased by 1.17 log, whereas that of

increased by 0.91 log. Resistant plate culture and high-throughput sequencing showed that the genus

was the most dominant culturable resistant bacteria in the reactor. The genus

predominated in the uncultured resistant bacteria in the reactor. This study showed that marine aquaculture wastewater containing SMX promotes the enrichment of resistance genes, causing the abundance of some resistant bacteria to increase significantly.

Efficacy of a novel electrochemical membrane-aerated biofilm reactor for removal of antibiotics from micro-polluted surface water and suppression of antibiotic resistance genes

Lehui Ren, Mei Chen, Junjian Zheng, Zhouyan Li, Chenxin Tian, Qiaoying Wang, Zhiwei WangPMID: 34274586 DOI: 10.1016/j.biortech.2021.125527

Abstract

An electrochemical membrane-aerated biofilm reactor (EMABR) was developed for removing sulfamethoxazole (SMX) and trimethoprim (TMP) from contaminated water. The exertion of electric field greatly enhanced the degradation of SMX and TMP in the EMABR (~60%) compared to membrane-aerated biofilm reactor (MABR, < 10%), due to the synergistic effects of the electro-oxidation (the generation of reactive oxygen species) and biological degradation. Microbial community analyses demonstrated that the EMABR enriched the genus of Xanthobacter, which was potentially capable of degrading aromatic intermediates. Moreover, the EMABR had a lower relative abundance of antibiotic resistance genes (ARGs) (0.23) compared to the MABR (0.56), suggesting the suppression of ARGs in the EMABR. Further, the SMX and TMP degradation pathways were proposed based on the detection of key intermediate products. This study demonstrated the potential of EMABR as an effective technology for removing antibiotics from micro-polluted surface water and suppressing the development of ARGs.Bioremoval and tolerance study of sulfamethoxazole using whole cell

Pitchaya Piyaviriyakul, Narin Boontanon, Suwanna Kitpati BoontanonPMID: 34270386 DOI: 10.1080/10934529.2021.1941558

Abstract

Antibiotic contamination raises concerns over antibiotic resistance genes (ARGs), which can severely impact the human health and environment. Sulfamethoxazole (SMX) is a widely used antibiotic that is incompletely metabolized in the body. In this study, the research objectives were (1) to isolate the native strain of. from the environment and analyze the tolerance toward SMX concentration by evaluating fungal growth, and (2) to investigate the potential of SMX removal by fungi. The potential fungi isolated from rotten tree bark showed 97% similarity to

(Accession no. MH707098.1). The whole cell of fungi was examined in vitro; the strain

BGP115 eliminated 71% of SMX after 7 days, while the white rot fungi

, demonstrated 90% removal after 10 days. Furthermore, the tolerance of fungal growth toward SMX concentration at 10 mg L

was analyzed, which indicated that

BGP115 (the screened strain) exhibited more tolerance toward SMX than

(the reference strain). The screened fungi isolated from rotted tree bark demonstrated the ability of SMX bioremoval and the potential to be tolerant to high concentrations of SMX.

Solar light induced photocatalytic removal of sulfamethoxazole from water and wastewater using BiOCl photocatalyst

Athanasia Petala, Olga S Arvaniti, Georgia Travlou, Dionissios Mantzavinos, Zacharias FrontistisPMID: 34232806 DOI: 10.1080/10934529.2021.1948271

Abstract

The photocatalytic activity of bismuth oxychloride (BiOCl) toward sulfamethoxazole (SMX) elimination was investigated. BiOCl was synthesized according to a simple method using thiourea. Its physicochemical characteristics were determined by nitrogen physisorption, X-Ray diffraction, diffuse reflectance spectroscopy, scanning electron microscopy and transmission electron microscopy. Simulated solar irradiation and 1 g/L BiOCl, could effectively remove 0.5 mg/L SMX in less than 90 min. An increase in SMX concentration from 0.25 mg/L to 4 mg/L decreased the observed kinetic constant. Concerning the pH effect, it was found that under alkaline conditions SMX removal was slightly hindered. The water matrix's influence on SMX removal was explored, carrying out experiments in real water matrices, (bottled water (BW) and secondary effluent (WW)). Interestingly SMX removal was not practically altered in WW secondary effluent, but it was slightly hindered in BW bottled water. Experiments, performed in synthetic matrices, revealed that the presence of bicarbonates and chlorides slightly slowed down degradation kinetics, while humic acid enhanced SMX removal at concentrations up to 10 mg/L. Finally, an enhancement on SMX degradation was observed in the presence of persulfate. Quenching experiments of potential reactive species revealed that SMX degradation takes place mainly through reaction with hydroxyl radicals and photogenerated electrons.Impact of sulfamethoxazole on a riverine microbiome

Chiara Borsetto, Sebastien Raguideau, Emma Travis, Dae-Wi Kim, Do-Hoon Lee, Andrew Bottrill, Richard Stark, Lijiang Song, Chang-Jun Cha, Jonathan Pearson, Christopher Quince, Andrew C Singer, Elizabeth M H WellingtonPMID: 34225233 DOI: 10.1016/j.watres.2021.117382

Abstract

The continued emergence of bacterial pathogens presenting antimicrobial resistance is widely recognised as a global health threat and recent attention focused on potential environmental reservoirs of antibiotic resistance genes (ARGs). Freshwater environments such as rivers represent a potential hotspot for ARGs and antibiotic resistant bacteria as they are receiving systems for effluent discharges from wastewater treatment plants (WWTPs). Effluent also contains low levels of different antimicrobials including antibiotics and biocides. Sulfonamides are antibacterial chemicals widely used in clinical, veterinary and agricultural settings and are frequently detected in sewage sludge and manure in addition to riverine ecosystems. The impact of such exposure on ARG prevalence and diversity is unknown, so the aim of this study was to investigate the release of a sub-lethal concentration of the sulfonamide compound sulfamethoxazole (SMX) on the river bacterial microbiome using a flume system. This system was a semi-natural in vitro flume using river water (30 L) and sediment (6 kg) with circulation to mimic river flow. A combination of 'omics' approaches were conducted to study the impact of SMX exposure on the microbiomes within the flumes. Metagenomic analysis showed that the addition of low concentrations of SMX (<4 μg L) had a limited effect on the bacterial resistome in the water fraction only, with no impact observed in the sediment. Metaproteomics did not show differences in ARGs expression with SMX exposure in water. Overall, the river bacterial community was resilient to short term exposure to sub-lethal concentrations of SMX which mimics the exposure such communities experience downstream of WWTPs throughout the year.

Persulfate Oxidation of Sulfamethoxazole by Magnetic Iron-Char Composites via Nonradical Pathways: Fe(IV) Versus Surface-Mediated Electron Transfer

Jun Liang, Xiaoguang Duan, Xiaoyun Xu, Kexin Chen, Yue Zhang, Ling Zhao, Hao Qiu, Shaobin Wang, Xinde CaoPMID: 34213309 DOI: 10.1021/acs.est.1c01618

Abstract

Despite the vital roles of reactive radical species in the coupled iron-carbon composite/persulfate (PS) system for eliminating pollutants, nonradical contributions are typically overlooked. Herein, we developed two efficient magnetic iron-char composites via low-temperature (BCFe-400) and high-temperature (BCFe-700) pyrolysis. The two composites activated PS through nonradical pathways for sulfamethoxazole (SMX) degradation. In the BCFe-400/PS system, high-valent iron Fe(IV) was the dominant active species for the oxidation, evidenced by methyl phenyl sulfoxide-based probe tests, Mössbauer spectroscopy, and in situ Raman analyses with kinetic evaluation. In the BCFe-700/PS system, surface-mediated electron transfer dominated the oxidation, and the nonradical regime was probed by the electrochemical test and in situ Raman analysis. Furthermore, the BCFe-400/PS system maintained high efficiency in continuous degradation of SMX due to the feasible Fegeneration toward Fe(IV) formation. In the BCFe-700/PS system, the stability of the system was limited due to the hindered electron transfer between the surface reactive complex (i.e., BCFe-700-PS*) and SMX, and thermal treatment would help recover the reactivity. Both BCFe-400/PS and BCFe-700/PS systems exhibited high performances for SMX removal in the presence of chloride and humic acid and in real water matrixes (e.g., seawater, piggery wastewater, and landfill leachate), exhibiting the great merits of the nonradical system. Overall, the study would provide new insights into PS activation by iron-loaded catalysts to efficiently degrade pollutants via nonradical pathways.

Sulfamethoxazole Leaching from Manure-Amended Sandy Loam Soil as Affected by the Application of Jujube Wood Waste-Derived Biochar

Mohammad I Al-Wabel, Munir Ahmad, Muhammad I Rafique, Mutair A Akanji, Adel R A Usman, Abdullah S F Al-FarrajPMID: 34361826 DOI: 10.3390/molecules26154674

Abstract

Vertical translocation/leaching of sulfamethoxazole (SMZ) through manure-amended sandy loam soil and significance of biochar application on SMZ retention were investigated in this study. Soil was filled in columns and amended with manure spiked with 13.75 mg kg(S1), 27.5 mg kg

(S2), and 55 mg kg

(S3) of SMZ. Jujube (

L.) wood waste was transformed into biochar and mixed with S3 at 0.5% (S3-B1), 1.0% (S3-B2), and 2.0% (S3-B3) ratio. Cumulative SMZ leaching was lowest at pH 3.0, which increased by 16% and 34% at pH 5.0 and 7.0, respectively. A quicker release and translocation of SMZ from manure occurred during the initial 40 h, which gradually reduced over time. Intraparticle diffusion and Elovich kinetic models were the best fitted to leaching data. S3 exhibited the highest release and vertical translocation of SMZ, followed by S2, and S1; however, SMZ leaching was reduced by more than twofold in S3-B3. At pH 3.0, 2.0% biochar resulted in 99% reduction in SMZ leaching within 72 h, while 1.0% and 0.5% biochar applications reduced SMZ leaching to 99% within 120 and 144 h, respectively, in S3. The higher SMZ retention onto biochar could be due to electrostatic interactions, H-bonding, and π-π electron donor acceptor interactions.